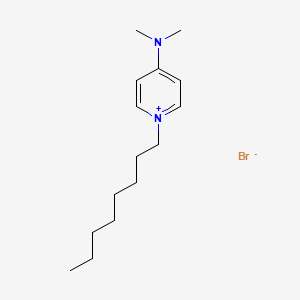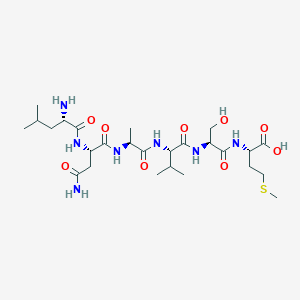
L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- is a complex peptide compound composed of multiple amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- involves the stepwise coupling of individual amino acids. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid resin support. Each amino acid is sequentially added to the growing chain through a series of deprotection and coupling reactions. Common reagents used in these reactions include carbodiimides (e.g., DCC or EDC) for activation and N-hydroxybenzotriazole (HOBt) to enhance coupling efficiency .
Industrial Production Methods
Industrial production of such peptides often utilizes automated peptide synthesizers to streamline the process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, such as Escherichia coli, through genetic engineering .
Análisis De Reacciones Químicas
Types of Reactions
L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted amino groups.
Aplicaciones Científicas De Investigación
L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in treating diseases related to amino acid metabolism.
Industry: Utilized in the production of peptide-based drugs and as a component in nutritional supplements
Mecanismo De Acción
The mechanism of action of L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- involves its interaction with specific molecular targets and pathways. For instance, methionine residues can act as methyl donors in methylation reactions, influencing gene expression and protein function. Additionally, leucine residues are known to activate the mTORC1 pathway, promoting cell growth and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
L-alanyl-L-glutamine: Another dipeptide with applications in cell culture and biochemistry.
Oxyntomodulin: A peptide hormone with a similar structure but different biological functions.
Uniqueness
Its combination of methionine and leucine residues allows it to participate in both methylation reactions and mTORC1 pathway activation, making it a valuable compound for research and therapeutic purposes .
Propiedades
Número CAS |
391671-07-1 |
|---|---|
Fórmula molecular |
C26H47N7O9S |
Peso molecular |
633.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C26H47N7O9S/c1-12(2)9-15(27)22(37)31-17(10-19(28)35)23(38)29-14(5)21(36)33-20(13(3)4)25(40)32-18(11-34)24(39)30-16(26(41)42)7-8-43-6/h12-18,20,34H,7-11,27H2,1-6H3,(H2,28,35)(H,29,38)(H,30,39)(H,31,37)(H,32,40)(H,33,36)(H,41,42)/t14-,15-,16-,17-,18-,20-/m0/s1 |
Clave InChI |
HJDRBRIFMRJXHM-CPVUPJMFSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


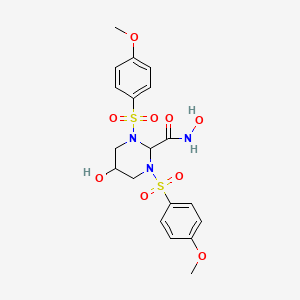
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248575.png)

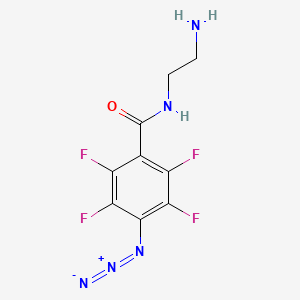
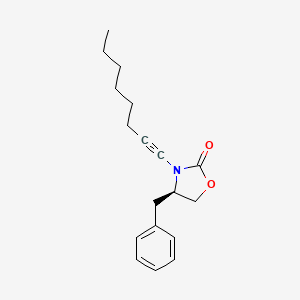
![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)
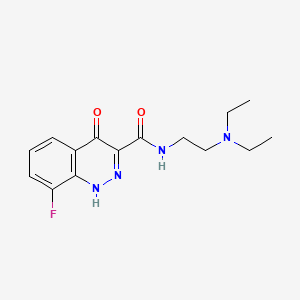
![Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14248626.png)
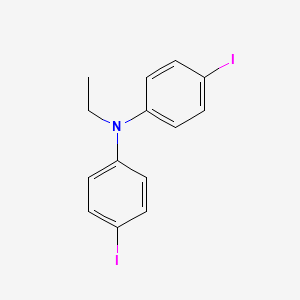
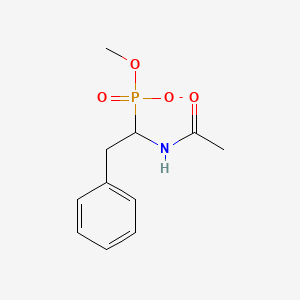

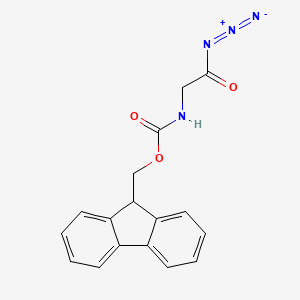
![1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B14248642.png)
